

scaling up tenellin production bioreactor

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Compound Focus: Tenellin

CAS No.: 53823-15-7

Cat. No.: S544907

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Core Principles of Bioreactor Scale-Up

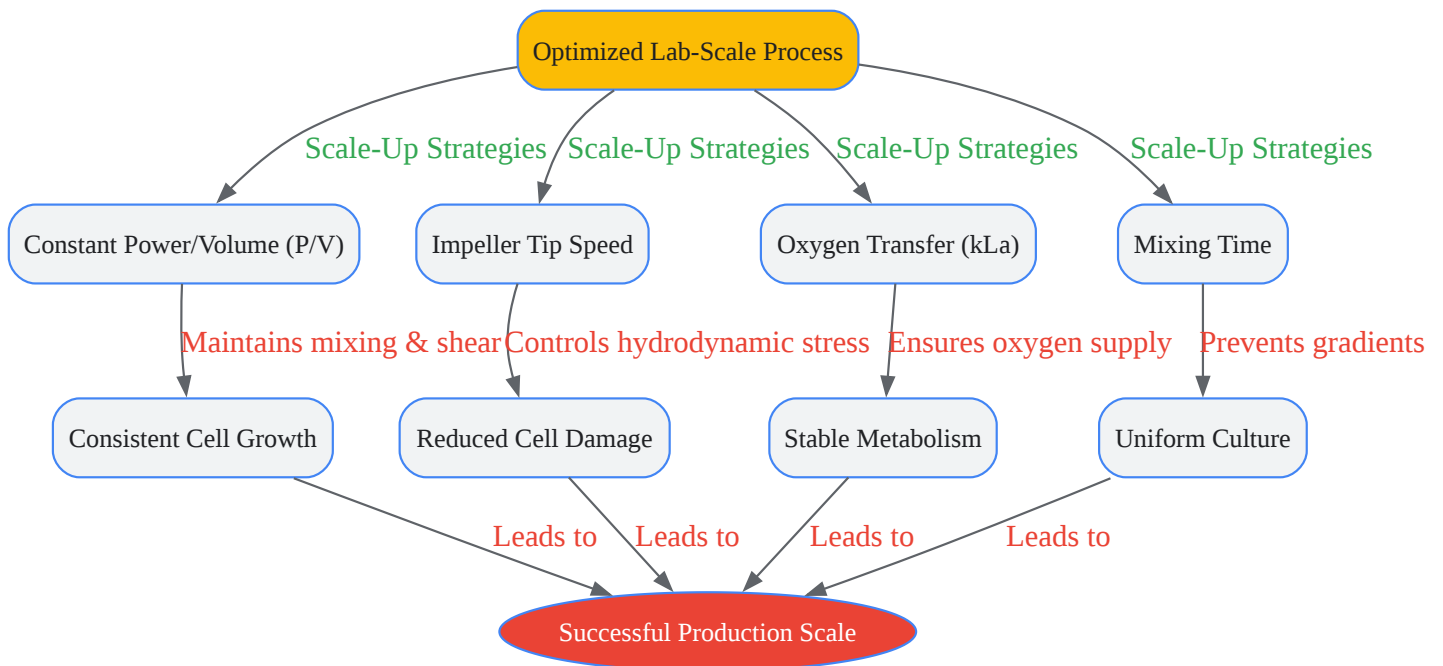
What is the primary goal of scale-up? The main objective is to reproduce at a large production scale the process performance and product quality that was successfully optimized at a small laboratory scale. This requires recreating the same growth environment for the cells or organisms across different reactor sizes [1].

What are the fundamental scaling parameters? Successful scale-up involves carefully balancing several physical and chemical parameters. The table below summarizes the key parameters and why they are important.

Parameter	Description	Scale-Up Goal & Challenge
Power per Unit Volume (P/V)	The mixing power input per unit liquid volume [1].	Keep constant to maintain similar mixing and shear stress levels. A widely used strategy [1] [2].
Impeller Tip Speed	The linear speed at the edge of the impeller.	Control to balance mixing efficiency against shear stress which can damage cells [2].
Volumetric Gas Flow (vvm)	The volume of gas per unit of liquid per minute.	Often kept constant , but can cause issues if used as the sole scaling factor across vastly different scales [2].

Parameter	Description	Scale-Up Goal & Challenge
Mass Transfer Coefficient (kLa)	Measures the rate of oxygen transfer from gas to liquid [2].	Keep constant to ensure consistent oxygen supply for cell growth, which is critical for aerobic processes.
Mixing Time	Time required to achieve homogeneity in the bioreactor.	Increases with scale; the challenge is to minimize it to prevent gradients in pH, nutrients, and dissolved gases [2].

The relationships between these parameters during scale-up can be visualized in the following workflow.



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Troubleshooting Common Scale-Up Issues

Q: Viable cell concentration is lower at large scale compared to the lab-scale process.

- **Possible Cause 1:** Inadequate oxygen transfer due to insufficient mixing or aeration. Check if the kLa is consistent with the small-scale model.
- **Solution:** Characterize the kLa of both scales and adjust the agitation speed and gas flow rates accordingly. Ensure the sparger (used to introduce air) is properly designed for the larger volume [1] [2].
- **Possible Cause 2:** Increased shear stress from different impeller types or higher tip speeds, damaging cells.
- **Solution:** Review and adjust the impeller tip speed. Consider using impellers designed for lower shear (e.g., pitch blade instead of Rushton) for sensitive cell lines [2].

Q: The product titer is acceptable, but critical quality attributes change upon scale-up.

- **Possible Cause:** Inhomogeneity in the large bioreactor, leading to localized variations in pH, nutrient concentration, or dissolved CO_2 .
- **Solution:** Optimize mixing to reduce mixing time. Re-evaluate feeding strategies—a continuous or more frequent feeding method might be necessary instead of bolus feeds. Using scale-down models can help identify and fix these issues at a small scale before large-run failures [2].

Q: The process is difficult to transfer between different bioreactor models or types.

- **Possible Cause:** Dissimilar geometry (e.g., impeller type, baffles, height-to-diameter ratio) and design between bioreactors can drastically alter cell culture performance [2].
- **Solution:** Use a scaling tool that considers multiple parameters (P/V , tip speed, kLa , etc.) to find the "sweet spot" for consistent performance across scales. Whenever possible, use a single range of geometrically similar bioreactors from process development through manufacturing to simplify transfer [2].

Advanced Strategies & Future Trends

To further enhance your scale-up operations, consider these advanced approaches gaining traction in the industry:

- **Digital Twins and Modeling:** Using advanced software and "digital twins" to simulate bioprocesses allows you to predict outcomes and optimize parameters in a virtual environment before committing to costly large-scale runs [3].
- **Advanced Process Control:** Integrating artificial intelligence (AI) and machine learning with real-time data from smart sensors can help maintain optimal process control, reduce variability, and improve product quality [3].

- **Single-Use Bioreactor Systems:** These systems offer greater flexibility, eliminate cross-contamination risks, and reduce the need for cleaning validation. They are particularly advantageous for multi-product facilities and can be scaled out (using multiple reactors in parallel) instead of just scaling up [3] [2].
- **Perfusion Systems:** For processes requiring high cell densities, continuous perfusion systems can be more efficient than traditional fed-batch. They constantly supply fresh media and remove waste products, maintaining a stable environment that can be easier to scale [3].

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To cite this document: Smolecule. [scaling up tenellin production bioreactor]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b544907#scaling-up-tenellin-production-bioreactor>]

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